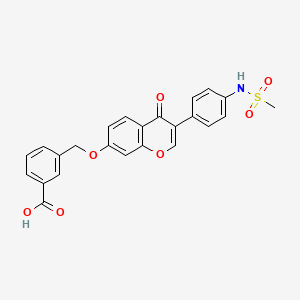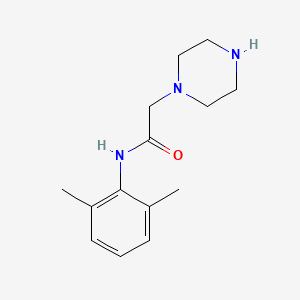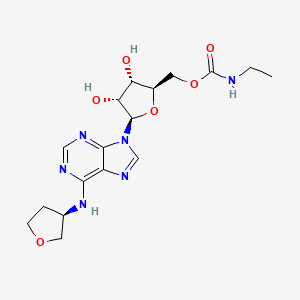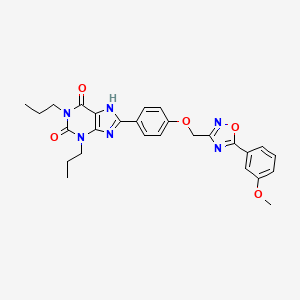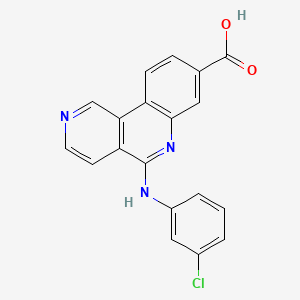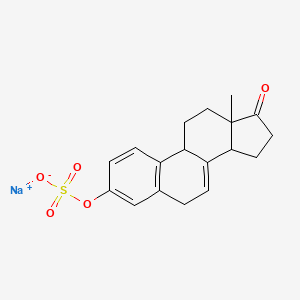
Sulfato de equilina sódica
Descripción general
Descripción
Equilin 3-Sulfate Sodium Salt: are a mixture of estrogen hormones used primarily in hormone replacement therapy. These compounds are derived from the urine of pregnant mares or synthesized from plant materials. They are used to treat symptoms of menopause, such as hot flashes and vaginal dryness, and to prevent osteoporosis .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, estrogens, conjugated are used as reference standards in analytical methods to quantify estrogenic activity in various samples .
Biology: In biological research, these compounds are used to study the effects of estrogens on cellular processes, including cell growth, differentiation, and apoptosis .
Medicine: Medically, estrogens, conjugated are used in hormone replacement therapy to alleviate menopausal symptoms and prevent osteoporosis . They are also used in the treatment of certain cancers, such as breast and prostate cancer .
Industry: In the pharmaceutical industry, estrogens, conjugated are used in the formulation of various hormone replacement therapies and contraceptives .
Mecanismo De Acción
Target of Action
Sodium equilin sulfate, also known as conjugated estrogens, primarily targets estrogen receptors (ERs) and progesterone receptors (PRs) . These receptors are found in various tissues such as female reproductive organs, breasts, hypothalamus, and pituitary . They play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .
Mode of Action
Sodium equilin sulfate enters the cells of responsive tissues where it interacts with its protein receptors . This interaction results in an increase in the rate of synthesis of DNA, RNA, and some proteins . It’s worth noting that sodium equilin sulfate is a prodrug, which means it is inactive itself but is metabolized into an active form, equilin, in the body .
Biochemical Pathways
The compound inhibits 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), a key enzyme responsible for the conversion of inactive estrone (E1) to the active 17beta-estradiol in breast tissues . This process affects the estrogenic activity in the body, influencing various physiological functions.
Pharmacokinetics
The pharmacokinetics of sodium equilin sulfate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is hydrolyzed to the corresponding free estrogen equilin . The metabolic clearance rates of equilin and equilin sulfate are 2,640 L/day/m2 and 175 L/day/m2, respectively . A study suggests that Chinese postmenopausal women achieve the same level of unconjugated estrogens in plasma at a lower dose of conjugated equine estrogens than North American women .
Result of Action
The action of sodium equilin sulfate results in various molecular and cellular effects. It promotes the growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .
Análisis Bioquímico
Biochemical Properties
Sodium equilin sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Sodium equilin sulfate is an estrogen, or an agonist of the estrogen receptors (ERs), the ERα and ERβ . In terms of relative binding affinity for the ERs, Sodium equilin sulfate has about 13% and 49% of that of estradiol for the ERα and ERβ, respectively .
Cellular Effects
Sodium equilin sulfate has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Estrogens are important in the development and maintenance of the female reproductive system and secondary sex characteristics .
Molecular Mechanism
Sodium equilin sulfate exerts its effects at the molecular level through various mechanisms. It interacts with protein receptors, subsequently increasing the rate of synthesis of DNA, RNA, and some proteins . Sodium equilin sulfate can be converted into the more potent estrogen 17β-dihydroequilin in the body .
Metabolic Pathways
Sodium equilin sulfate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels
Transport and Distribution
Sodium equilin sulfate is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it may have effects on its localization or accumulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of estrogens, conjugated involves the extraction of estrogenic compounds from natural sources or their synthesis from plant-derived materials. The primary estrogens in these preparations include estrone sulfate and equilin sulfate . The synthetic process involves the conjugation of these estrogens to sodium sulfate to enhance their water solubility .
Industrial Production Methods: Industrial production of estrogens, conjugated typically involves the collection of urine from pregnant mares, followed by extraction and purification of the estrogenic compounds. These compounds are then conjugated to sodium sulfate to form the final product . Synthetic methods involve the use of plant-derived materials, which are processed to produce the desired estrogenic compounds .
Análisis De Reacciones Químicas
Types of Reactions: Estrogens, conjugated undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for their metabolism and activation in the body .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Hydrolysis: Acidic or enzymatic hydrolysis is employed to break down the conjugated estrogens into their active forms.
Major Products: The major products formed from these reactions include estrone, estradiol, and estriol, which are the active forms of estrogens in the body .
Comparación Con Compuestos Similares
Estrone: A naturally occurring estrogen that is a major component of estrogens, conjugated.
Estradiol: The most potent natural estrogen, often used in hormone replacement therapy.
Equilin: Another major component of estrogens, conjugated, derived from equine sources.
Uniqueness: Estrogens, conjugated are unique due to their composition, which includes a mixture of several estrogenic compounds. This mixture provides a broader range of estrogenic activity compared to individual estrogens like estrone or estradiol . Additionally, the conjugation to sodium sulfate enhances their water solubility and stability, making them more suitable for pharmaceutical formulations .
Propiedades
IUPAC Name |
sodium;(13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMOCOWZLSYSV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12126-59-9 | |
| Record name | Estrogens, conjugates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)
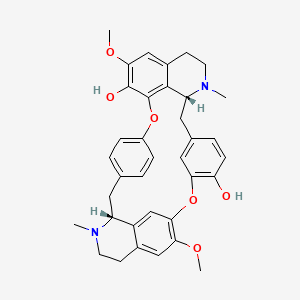
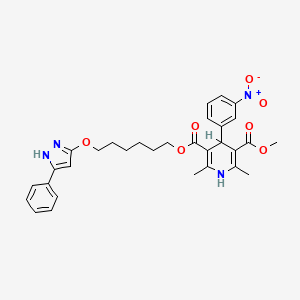
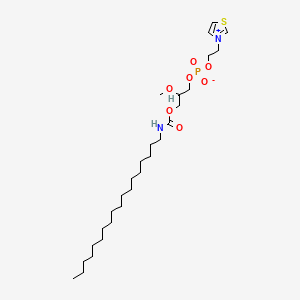

![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)
